molecular formula C19H30N4O2 B5532457 (1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5532457
M. Wt: 346.5 g/mol
InChI Key: GTYJQUHZYIRAKO-JKSUJKDBSA-N
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Description

This compound belongs to a class of chemicals with a complex bicyclic structure. These structures are often analyzed for their unique chemical and physical properties, contributing to various fields like medicinal chemistry and material science. The compounds related to this structure have been explored for their stereochemistry and possible applications in different reactions and syntheses.

Synthesis Analysis

The synthesis of related structures typically involves multi-step reactions, starting from well-known precursors. The synthesis processes could include steps like cyclization, condensation, and functional group transformations. The complexity of the synthesis depends on the desired substitution pattern and the stereochemistry of the final product. For example, the synthesis of related diazabicyclo compounds can be achieved through catalyzed one-pot reactions, providing a methodological approach that might be applicable to our compound of interest (Khurana, Nand, & Saluja, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates the significance of the stereochemistry in determining the molecular conformation and reactivity. X-ray diffraction and NMR spectroscopy are common techniques used for structure elucidation, providing insights into the arrangement of atoms and the spatial orientation of the molecule. The structure-related studies reveal how the stereochemistry influences the overall molecular shape and properties (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore the reactivity of their functional groups. For instance, the bicyclic structure may undergo reactions like aminomethylation, leading to new derivatives with different chemical properties. These reactions are crucial for modifying the core structure to impart new biological or physical properties (Dotsenko, Krivokolysko, & Litvinov, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrazoles are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer activities .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

(1S,5R)-6-propyl-3-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-5-10-23-16-7-6-15(19(23)25)11-22(12-16)18(24)9-8-17-13(2)20-21(4)14(17)3/h15-16H,5-12H2,1-4H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJQUHZYIRAKO-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CCC3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-propyl-3-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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